Fagaridine

Descripción general

Descripción

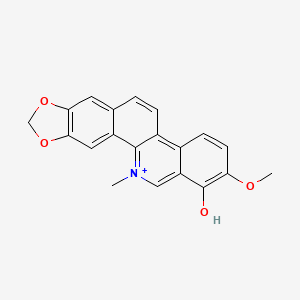

Fagaridine is a benzophenanthridine alkaloid found in various species of the genus Zanthoxylum, such as Zanthoxylum zanthoxyloides . It is known for its potential therapeutic properties, including antitumor and antimicrobial activities . The molecular formula of this compound is C20H16NO4, and it has a molecular weight of 334.3 g/mol .

Métodos De Preparación

Fagaridine can be synthesized through several methods. One common synthetic route involves the aryl-aryl coupling reaction of bromo amides protected by an isopropyl group with palladium, followed by reduction with lithium aluminum hydride (LiAlH4) and treatment with concentrated hydrochloric acid (HCl). Another method includes the biomimetic introduction of an oxy functionality at the C10 position in the benzo[c]phenanthridine skeleton

Análisis De Reacciones Químicas

Fagaridine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinone derivatives.

Reduction: Reduction of this compound can yield dihydrothis compound.

Substitution: Substitution reactions can introduce additional functional groups, such as hydroxyl groups, to the this compound molecule.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Major products formed from these reactions include quinone derivatives, dihydrothis compound, and hydroxylated this compound .

Aplicaciones Científicas De Investigación

Fagaridine has several scientific research applications:

Mecanismo De Acción

The mechanism of action of fagaridine involves its interaction with molecular targets and pathways. This compound has been shown to inhibit DNA topoisomerase I, an enzyme involved in DNA replication and transcription . This inhibition leads to the accumulation of DNA breaks, ultimately resulting in cell death. The exact molecular targets and pathways involved in its antitumor and antimicrobial activities are still under investigation .

Comparación Con Compuestos Similares

Fagaridine is similar to other benzophenanthridine alkaloids, such as fagaronine and chelerythrine . it is unique due to its specific molecular structure and the presence of a methylenedioxy group . This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications .

Similar compounds include:

Fagaronine: Another benzophenanthridine alkaloid with antitumor properties.

Chelerythrine: Known for its antimicrobial and anticancer activities.

Sanguinarine: Exhibits antimicrobial and anti-inflammatory properties.

This compound’s unique structure and biological activities make it a valuable compound for further research and development in various scientific fields.

Actividad Biológica

Fagaridine is a quaternary benzo[c]phenanthridine alkaloid first isolated from Fagara xanthoxyloides in 1973. Its structure has been revised based on synthetic studies, leading to the identification of its true form as 8-hydroxy-7-methoxy-5-methyl-2,3-(methylenedioxy)benzo[c]phenanthridinium. This compound has garnered attention due to its potential biological activities, particularly in antitumor and neuropharmacological contexts.

Antitumor Activity

This compound has been studied for its antitumor properties. Research indicates that it may inhibit the growth of various cancer cell lines. A notable study synthesized this compound and evaluated its cytotoxic effects, revealing that it exhibits significant activity against human cancer cells. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.

Key Findings:

- This compound demonstrated cytotoxicity in vitro against several cancer cell lines.

- The compound's structure contributes to its ability to interact with cellular targets involved in cancer progression.

Neuropharmacological Effects

This compound's effects on the central nervous system have also been explored. It has been reported to exhibit both stimulant and depressant effects depending on the dosage administered. Low doses may induce drowsiness, while higher doses can lead to excitation followed by depression.

Research Insights:

- In animal models, this compound's administration resulted in altered locomotor activity.

- It showed potential as a therapeutic agent for conditions involving central nervous system dysregulation.

Anti-inflammatory Properties

Recent studies have highlighted this compound's anti-inflammatory effects. It appears to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.

Mechanisms:

- This compound may inhibit the activation of nuclear factor kappa B (NF-κB), a key regulator of inflammatory responses.

- It has been shown to reduce levels of pro-inflammatory cytokines in vitro.

Data Table: Biological Activities of this compound

Case Studies

- Antitumor Efficacy : A study synthesized this compound analogs and tested their efficacy against breast cancer cell lines. Results indicated that certain derivatives exhibited enhanced cytotoxicity compared to the parent compound, suggesting avenues for drug development.

- Neuropharmacological Assessment : In a controlled trial with rodents, varying doses of this compound were administered to assess behavioral changes. The findings revealed dose-dependent effects on activity levels, with implications for potential therapeutic applications in neurodegenerative diseases.

- Inflammation Modulation : A recent investigation into this compound's anti-inflammatory properties demonstrated its ability to downregulate TNF-alpha and IL-6 in macrophage cultures, indicating a promising role in managing inflammatory diseases.

Propiedades

IUPAC Name |

2-methoxy-12-methyl-[1,3]benzodioxolo[5,6-c]phenanthridin-12-ium-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15NO4/c1-21-9-15-12(5-6-16(23-2)20(15)22)13-4-3-11-7-17-18(25-10-24-17)8-14(11)19(13)21/h3-9H,10H2,1-2H3/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSCIYYHIBVZXDI-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=C2C(=C3C=CC(=C(C3=C1)O)OC)C=CC4=CC5=C(C=C42)OCO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16NO4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66804-20-4, 149998-48-1 | |

| Record name | O-Demethylchelerythrine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066804204 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isofagaridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149998481 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.